

Physical properties and solubility of 3-(4-Fluorophenoxy)iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)iodobenzene

Cat. No.: B066815

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties and Solubility of **3-(4-Fluorophenoxy)iodobenzene**

Introduction: A Key Building Block in Modern Drug Discovery

3-(4-Fluorophenoxy)iodobenzene (CAS No. 188534-09-0) is a diaryl ether of significant interest to researchers in medicinal chemistry and materials science.^{[1][2]} Its structure uniquely combines three key motifs: a fluorophenyl group, an ether linkage, and an iodinated benzene ring. This strategic combination makes it a valuable precursor in synthetic chemistry. The fluorine atom is a well-established bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.^{[3][4]} The iodo-substituent serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures.^[5]

This guide provides an in-depth analysis of the core physical properties and solubility characteristics of **3-(4-Fluorophenoxy)iodobenzene**, grounded in both empirical data and theoretical principles. The protocols described herein are designed to be self-validating, offering researchers a reliable framework for handling and characterizing this important chemical intermediate.

Section 1: Core Physicochemical Properties

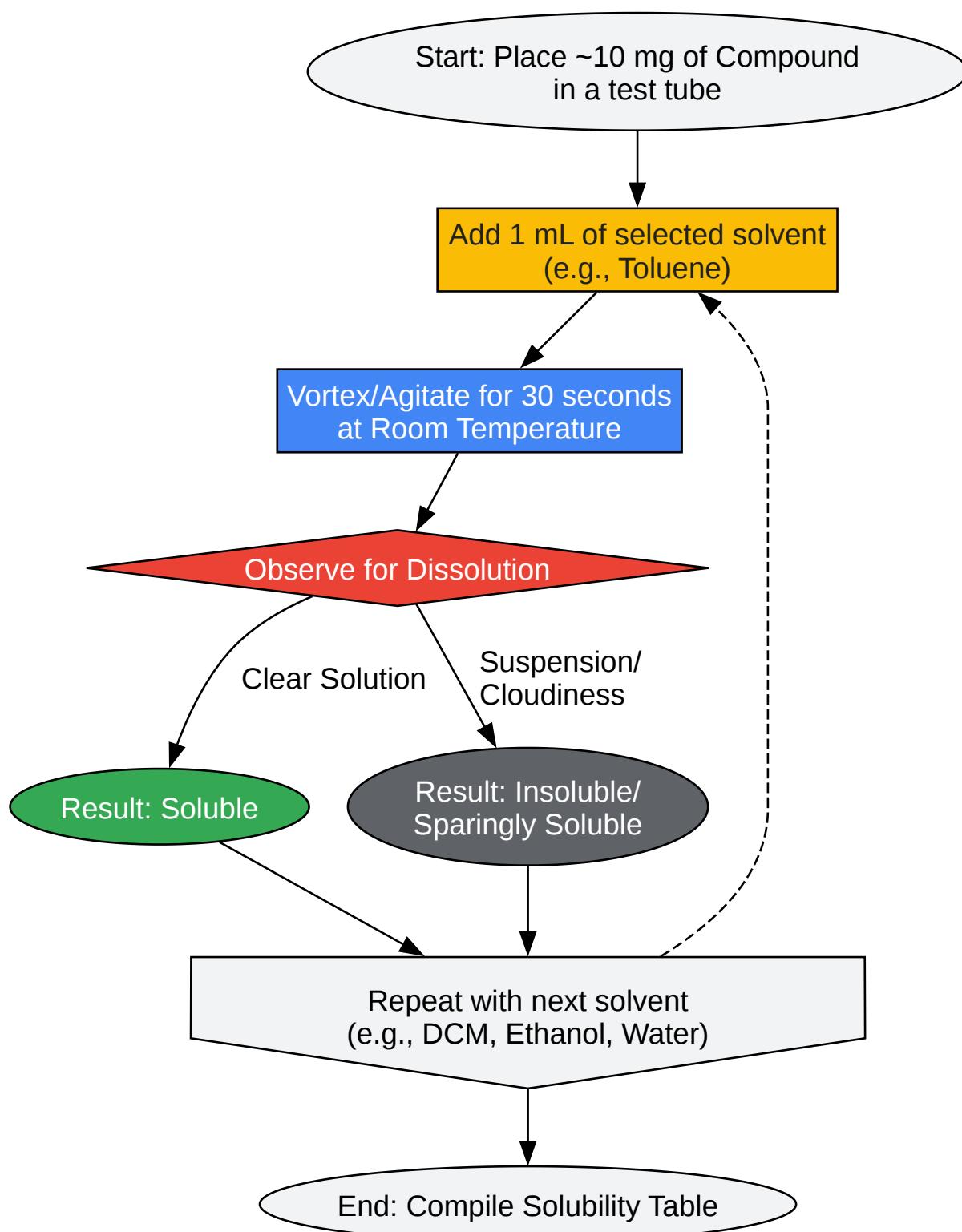
The fundamental physical constants of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation development. The properties of **3-(4-Fluorophenoxy)iodobenzene** are summarized below.

| Property | Value | Source(s) |
|-------------------|-------------------------------------|---|
| CAS Number | 188534-09-0 | [1] [6] |
| Molecular Formula | C ₁₂ H ₈ FIO | [1] [7] |
| Molecular Weight | 314.09 g/mol | [1] [2] |
| Physical Form | Solid | [6] |
| Melting Point | 52-54 °C | [8] |
| Boiling Point | 324.551 °C (Predicted) | [8] |
| Density | 1.686 g/cm ³ (Predicted) | [8] |

The compound exists as a solid at room temperature, a direct consequence of its relatively high molecular weight and planar aromatic structure, which allows for efficient crystal packing.[\[6\]](#) Its melting point of 52-54 °C is an important parameter for assessing purity and for planning reactions where the compound might be melted.[\[8\]](#)

Section 2: Molecular Structure and Computational Insights

The arrangement of atoms and functional groups within **3-(4-Fluorophenoxy)iodobenzene** dictates its reactivity and physical behavior.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. anpharma.net [anpharma.net]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-(4-Fluorophenoxy)iodobenzene | 188534-09-0 [sigmaaldrich.com]
- 7. 188534-09-0|3-(4-Fluorophenoxy)iodobenzene|BLD Pharm [bldpharm.com]
- 8. Benzene,1-(4-fluorophenoxy)-3-ido-;188534-09-0 [axsyn.com]
- To cite this document: BenchChem. [Physical properties and solubility of 3-(4-Fluorophenoxy)iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066815#physical-properties-and-solubility-of-3-4-fluorophenoxy-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com